S-Hydroxycysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxysulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVRPOOYSARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-80-5 | |
| Record name | 3-Sulfenoalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Amber Codon Suppression:this is a More Direct and Powerful Method That Reprograms the Genetic Code.labome.comnih.govthe Amber Stop Codon Uag , Which Normally Terminates Protein Synthesis, is Reassigned to Encode the Non Canonical Amino Acid.portlandpress.comthis Requires Two Engineered Components:
An orthogonal tRNA that recognizes the UAG codon but is not recognized by any of the cell's own enzymes. frontiersin.org
An orthogonal aminoacyl-tRNA synthetase (aaRS) , an enzyme that specifically attaches S-Hydroxycysteine to the orthogonal tRNA. nih.govfrontiersin.org
When these components are introduced into a host cell along with the modified gene and a supply of this compound, the cell's ribosomes will read the UAG codon and insert this compound into the growing polypeptide chain. nih.govwhiterose.ac.uk
Considerations for Recombinant Expression: The choice of expression host is critical. While E. coli is cost-effective and fast, expressing complex eukaryotic proteins, especially those with multiple cysteine residues, can be challenging due to the reducing environment of its cytoplasm, which can lead to misfolding and aggregation. nih.govresearchgate.netnih.gov Specialized E. coli strains (e.g., SHuffle) have been engineered to promote disulfide bond formation in the cytoplasm. neb.com Alternatively, eukaryotic expression systems like yeast or insect cells can be used, as they possess the cellular machinery for proper protein folding and post-translational modifications. nih.govmblintl.com Fusion tags are also often added to the protein to enhance solubility and simplify purification. nih.govmblintl.com
| Strategy | Principle | Advantages | Disadvantages |
| Mutagenesis & Post-Translational Modification | A native amino acid is replaced with Cysteine via genetic mutation, followed by chemical conversion to this compound after protein purification. frontiersin.orgwikipedia.org | Technically simpler; does not require extensive genetic code engineering. | Requires a unique, accessible cysteine; modification may not be 100% efficient; potential for off-target reactions. |
| Amber Codon Suppression | Reassigning the UAG stop codon to encode this compound using an engineered tRNA/synthetase pair. nih.govportlandpress.com | Allows direct, site-specific incorporation during translation; high specificity. labome.comnih.gov | Requires development of a specific orthogonal tRNA/synthetase pair; competition with translation release factors can lower protein yield. nih.gov |
| Sense Codon Reassignment | Reassigning a redundant sense codon (a codon that encodes a standard amino acid) to the non-canonical amino acid. nih.govmdpi.com | Can lead to higher incorporation efficiency than stop codon suppression. mdpi.com | Technically very challenging; may require significant genomic engineering of the host organism. mdpi.com |
This table is interactive. Users can sort and filter the data.
Cellular Mechanisms for S Hydroxycysteine Reduction and Overoxidation Repair
Sulfiredoxin-Mediated Repair of Peroxiredoxin Sulfinic Acid (S-Hydroxy-S-oxocysteine)
A critical mechanism for dealing with irreversible inactivation of peroxiredoxins involves the enzyme sulfiredoxin (Srx). Srx specifically targets the hyperoxidized sulfinic acid form (Cys-SO₂H) of typical 2-Cys Prxs, which arises from the further oxidation of the sulfenic acid intermediate under conditions of high oxidative stress. This modification renders the Prx catalytically inactive.
Sulfiredoxin catalyzes an ATP-dependent reaction to reduce the cysteine sulfinic acid moiety back to a sulfenic acid. This process is energetically unfavorable and requires the hydrolysis of ATP, typically in conjunction with Mg²⁺ ions frontiersin.orgpnas.orgresearchgate.netnih.govh1.coebi.ac.ukacs.orgnih.govnih.govresearchgate.netwikipedia.org. The proposed mechanism involves several steps:
ATP Binding and Activation: Srx binds ATP and Mg²⁺, preparing it for catalysis.
Phosphorylation of Sulfinic Acid: Srx catalyzes the transfer of the γ-phosphate from ATP to the sulfinic acid group of the hyperoxidized Prx, forming a transient sulfinic acid phosphoryl ester intermediate. This step is crucial for activating the sulfinic acid for reduction nih.govh1.coresearchgate.net.
Thiol-Mediated Reduction: The activated intermediate is then reduced by a thiol. This thiol can be an exogenous reductant (e.g., dithiothreitol (B142953) (DTT), thioredoxin, or glutathione) or, in some cases, an endogenous thiol within Srx itself or another cellular thiol donor researchgate.netnih.govnih.govh1.coresearchgate.netwikipedia.orgmdpi.com. This reduction step converts the sulfinic acid back to the sulfenic acid form.
Release and Regeneration: The sulfenic acid-modified Prx is released, and Srx is regenerated to its active state.
Table 3: Mechanism of Sulfiredoxin (Srx) Action
| Step | Description | Key Molecules Involved | Citations |
| 1 | ATP binding and activation of Srx. | Srx, ATP, Mg²⁺ | nih.govh1.coebi.ac.ukacs.orgresearchgate.net |
| 2 | Phosphorylation of Prx sulfinic acid by ATP-bound Srx, forming a sulfinic acid phosphoryl ester intermediate. | Srx, Prx-SO₂H, ATP, Mg²⁺ | nih.govh1.coresearchgate.net |
| 3 | Reduction of the activated intermediate by a thiol reductant, yielding Prx-SOH (sulfenic acid). | Prx-SO₂H intermediate, Thiol reductant (e.g., GSH, Trx, DTT), Srx | researchgate.netnih.govnih.govh1.coresearchgate.netwikipedia.orgmdpi.com |
| 4 | Release of the sulfenic acid-modified Prx and regeneration of active Srx. | Prx-SOH, ADP, Phosphate, Active Srx | nih.govh1.coresearchgate.net |
The primary outcome of Srx-mediated reduction is the restoration of the catalytic activity of hyperoxidized Prxs. By converting the inactive sulfinic acid form back to the sulfenic acid, Srx allows the Prx to re-enter its functional cycle researchgate.netpnas.orgresearchgate.netebi.ac.uknih.govmdpi.comnih.govresearchgate.net. For typical 2-Cys Prxs, the sulfenic acid is then typically resolved by forming a disulfide bond with the resolving cysteine, which is subsequently reduced by the thioredoxin system, completing the repair and reactivating the enzyme researchgate.netplos.orgfrontiersin.orggenome.jpnih.govenzyme-database.orgexpasy.orgpnas.orgresearchgate.net.
This repair process is crucial for maintaining cellular defense against oxidative stress. It prevents the accumulation of peroxides that would occur if Prx activity were permanently lost and also allows Prxs to function as signaling molecules by acting as a reversible redox switch researchgate.netpnas.orgnih.govnih.govresearchgate.net. Sulfiredoxin exhibits specificity for typical 2-Cys Prxs (e.g., PrxI, PrxII, PrxIII, PrxIV) and does not typically repair other proteins or 1-Cys Prxs nih.gov. The functional restoration by Srx is vital for cellular resilience against oxidative insults and plays a role in various signaling pathways.
Table 4: Sulfiredoxin (Srx) Substrate Specificity and Functional Outcome
| Enzyme Target (Prx Isoform) | Oxidation State Repaired | Resulting Prx Form | Functional Outcome | Citations |
| Typical 2-Cys Prxs (I-IV) | Sulfinic Acid (Cys-SO₂H) | Sulfenic Acid (Cys-SOH) | Restoration of catalytic peroxidase activity | researchgate.netfrontiersin.orgnih.govpnas.orgresearchgate.netnih.govebi.ac.uknih.govnih.govwikipedia.orgmdpi.comnih.govresearchgate.net |
| Other proteins (e.g., GAPDH) | Not specified | Not repaired | No functional restoration | nih.gov |
| 1-Cys Prxs (e.g., PrxVI) | Not specified | Not repaired | No functional restoration | nih.gov |
Compound List:
S-Hydroxycysteine
Cysteine
Sulfenic Acid (Cys-SOH)
Sulfinic Acid (Cys-SO₂H)
Sulfonic Acid (Cys-SO₃H)
Peroxiredoxin (Prx)
Thioredoxin (Trx)
Glutaredoxin (Grx)
Sulfiredoxin (Srx)
Glutathione (GSH)
Hydrogen Peroxide (H₂O₂)
ATP
ADP
Phosphate
NADPH
GSSG
S Hydroxycysteine in Redox Regulation and Biochemical Signaling
Role as a Transient Intracellular Signal Transduction Intermediate
The reversible oxidation of cysteine residues to S-hydroxycysteine (Cys-SOH) is a fundamental mechanism in redox-based signal transduction. nih.govacs.org This post-translational modification acts as a molecular switch, enabling cells to sense and respond to changes in their redox environment. nih.govresearchgate.net The formation of this compound is often a fleeting event, as this intermediate is highly reactive and can undergo several subsequent reactions. nih.govacs.orgnih.gov
Hydrogen peroxide (H₂O₂), a key signaling molecule, can react with specific, low pKa cysteine residues in proteins to form this compound. wfu.edupnas.org This modification can then be reversed back to the thiol state or progress to more stable oxidized forms, thereby propagating the signal. researchgate.net The transient nature of this compound allows for dynamic control over signaling pathways, ensuring that cellular responses are finely tuned to the prevailing oxidative state. bioengineer.org Evidence suggests that this reversible oxidation is not a random event but a specific and controlled process that targets particular proteins involved in signaling. wfu.edu
Modulation of Protein Function via Cysteine Sulfenylation
The formation of this compound, a process termed S-sulfenylation, can significantly modulate the function of a target protein. nih.govresearchgate.netontosight.ai This modification can directly impact a protein's catalytic activity, its three-dimensional structure, and its ability to interact with other proteins. nih.govontosight.aiebi.ac.uk
Impact on Enzyme Catalytic Activity and Inactivation
S-sulfenylation of cysteine residues within the active sites of enzymes is a well-established mechanism for regulating their catalytic activity. nih.govresearchgate.netontosight.aiebi.ac.uk In many cases, the introduction of the hydroxyl group to the sulfur atom can lead to the reversible inhibition of the enzyme. wfu.edu For instance, many protein tyrosine phosphatases (PTPs) are regulated in this manner. wfu.edu
Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes whose catalytic cycle involves the oxidation of a peroxidatic cysteine to this compound. qmul.ac.uknih.gov This initial oxidation is a key step in their function of reducing peroxides. qmul.ac.uknih.gov However, this this compound intermediate can be further oxidized to sulfinic acid, leading to enzyme inactivation. nih.gov This "overoxidation" highlights the delicate balance between catalytic function and inactivation governed by the redox state of the active site cysteine. nih.gov
The following table summarizes the effect of S-sulfenylation on the activity of select enzymes.
| Enzyme | Effect of S-Sulfenylation | References |
| Protein Tyrosine Phosphatases (PTPs) | Reversible inhibition | wfu.edu |
| Peroxiredoxins (Prxs) | Catalytic intermediate, can lead to inactivation via overoxidation | qmul.ac.uknih.gov |
| Glutathione Peroxidases (Gpxs) | Proposed to be less prone to overoxidation due to selenocysteine (B57510) in the active site | nih.gov |
| 3-Chymotrypsin-like protease (3CLpro) | Substitution of the catalytic cysteine inactivates the enzyme | frontiersin.org |
Influence on Protein Conformation and Stability
In the case of the protein Pin1, oxidation of cysteine 113 to this compound, and subsequently to sulfinic and sulfonic acid, has been shown to occur in a sequential manner. uky.edu These oxidative modifications lead to structural changes that ultimately compromise the protein's integrity and catalytic activity. uky.edu The stability of the sulfenic acid form can be influenced by the local protein environment, with some proteins able to stabilize this otherwise transient modification. researchgate.netbioengineer.org
Regulation of Protein-Protein Interactions
S-sulfenylation can act as a regulatory switch that governs the interactions between proteins. ebi.ac.uk The modification of a cysteine residue can create or disrupt binding sites for other proteins, thereby modulating the formation of protein complexes. open.edu For example, the formation of this compound on a receptor protein can create a docking site for other signaling proteins containing specific binding domains, initiating a signaling cascade. open.edu
The cysteine synthase complex (CSC) provides an example of how protein-protein interactions regulate enzymatic activity. nih.gov While not directly involving this compound, this system illustrates the principle of how the association and dissociation of protein subunits can control metabolic pathways. nih.gov Similarly, S-sulfenylation-induced conformational changes can expose or hide protein domains, influencing their ability to bind to other molecules and thus regulating cellular processes. open.edu
This compound in Cellular Stress Responses and Adaptation
The formation of this compound is a key event in how cells sense and adapt to oxidative stress. ontosight.aiebi.ac.ukuky.edu When cells are exposed to elevated levels of reactive oxygen species (ROS), the reversible oxidation of specific cysteine residues to this compound can trigger protective cellular responses. nih.govresearchgate.net This modification is part of a broader network of redox-sensitive post-translational modifications that allow cells to maintain homeostasis under stressful conditions. frontiersin.org
Organisms from microbes to humans have evolved protein cysteine-based switches to respond to oxidative stress. nih.gov For example, transcription factors like OxyR and OhrR are regulated through the formation of this compound, which alters their ability to bind DNA and control gene expression. wfu.edu This allows cells to mount a defense against oxidative damage by upregulating antioxidant enzymes and repair systems. frontiersin.org The formation of this compound can also protect cysteine residues from irreversible overoxidation to sulfinic and sulfonic acids. frontiersin.orgnih.gov
Broader Implications in Oxidative Stress-Related Biochemical Processes
The formation of this compound is implicated in a wide array of biochemical processes linked to oxidative stress. nih.gov Disruptions in cellular redox balance are associated with a number of age-related diseases, including cancer and neurodegenerative disorders. nih.govnumberanalytics.com The accumulation of irreversibly oxidized proteins is a hallmark of stress-induced cellular damage. nih.govacs.org
In the context of Alzheimer's disease (AD), oxidative stress is a known contributing factor, and the protein Pin1 has been found to be oxidized at cysteine 113 in AD brains. uky.edu This oxidation, which begins with the formation of this compound, leads to the inactivation of Pin1, which is involved in crucial cellular processes. uky.edu Furthermore, this compound formation is a key intermediate in the catalytic cycle of antioxidant enzymes like peroxiredoxins, which play a vital role in protecting cells from oxidative damage. nih.gov The study of this compound and its downstream effects is therefore crucial for understanding the molecular basis of diseases associated with oxidative stress and for developing potential therapeutic strategies. numberanalytics.compsu.edu
Structural and Molecular Biological Characterization of S Hydroxycysteine Modified Proteins
Identification of Specific Cysteine Sulfenylation Sites on Target Proteins
The transient and reactive nature of S-hydroxycysteine presents a significant challenge for its detection and localization within the vast landscape of the cellular proteome. To overcome this, a variety of sophisticated chemoproteomic and mass spectrometry-based methodologies have been developed. These techniques have enabled the identification of thousands of S-sulfenylation sites across a wide range of proteins, providing a global view of this dynamic post-translational modification. nih.govacs.org
A prominent strategy involves the use of chemical probes that selectively react with the sulfenic acid moiety of this compound. Dimedone and its derivatives, such as the alkyne-functionalized probe DYn-2, are widely used for this purpose. nih.govwfu.eduresearchgate.net These probes form a stable covalent adduct with the sulfenic acid, which can then be enriched and identified. The general workflow for these methods typically involves several key steps:
Labeling: Intact cells or protein extracts are treated with a cell-permeable chemical probe that specifically targets and reacts with this compound residues. wfu.eduresearchgate.net
Tagging: The probe-labeled proteins are then tagged with a reporter molecule, such as biotin (B1667282), often via a "click chemistry" reaction. This allows for the subsequent isolation of the modified proteins or peptides. nih.govwfu.edu
Enrichment: The biotin-tagged molecules are captured using streptavidin-based affinity chromatography, effectively isolating the S-sulfenylated components from the complex proteome. wfu.edu
Identification by Mass Spectrometry (MS): The enriched proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The fragmentation patterns of the peptides in the mass spectrometer allow for the precise identification of the modified cysteine residue.
Beyond dimedone-based probes, other chemical reporters like benzothiazine-based probes (BTD) have also been successfully employed for the global and site-specific identification of protein S-sulfenylation. nih.gov Furthermore, iodoTMT-based proteomic analysis has emerged as a powerful tool for the quantitative assessment of sulfenylation levels, enabling the identification of differentially sulfenylated proteins in response to various stimuli, such as freezing stress in plants. plos.orgpnas.org
These advanced methodologies have led to the creation of extensive inventories of S-sulfenylated proteins and their specific modification sites in various organisms, from bacteria to plants and humans. For instance, a chemoproteomic approach in Arabidopsis thaliana mapped over 1,500 S-sulfenylation sites on more than 1,000 proteins. acs.org Similarly, studies in human cells have identified hundreds to over a thousand S-sulfenylation sites, revealing that this modification targets a diverse range of proteins involved in numerous cellular processes. nih.gov
The table below summarizes some of the key methods used for the identification of cysteine sulfenylation sites and provides examples of the scale of their application.
| Method | Chemical Probe/Reagent | Organism/Cell Type | Number of Sites Identified | Reference |
| Chemoproteomics | DYn-2 (Dimedone-based) | Human RKO cells | 1,105 sites on 778 proteins | nih.gov |
| iodoTMT-based Proteomics | IodoTMT reagents | Brassica napus | 1,372 sites on 714 proteins | plos.org |
| Peptide-centric Chemoproteomics | Not specified | Arabidopsis thaliana | 1,537 sites on >1,000 proteins | acs.org |
| Chemoproteomics | Azide (B81097) analog of dimedone | Human cells | 193 proteins (sites not specified) | nih.govresearchgate.net |
| Disulfide-linked Peptide Reporter | Transgenic YAP1C probe | Arabidopsis thaliana | 1,745 cross-linked peptides (>1,000 proteins) | nih.gov |
These comprehensive analyses have revealed that S-sulfenylation is a widespread modification, with many proteins containing one or two sulfenylated residues. However, some proteins can be extensively oxidized with multiple modification sites. nih.gov The identification of these specific sites is the crucial first step in understanding the functional consequences of this compound formation on individual proteins.
Structural Elucidation of Cysteine Sulfenylation within Protein Active Sites
Determining the three-dimensional structure of this compound-modified proteins is essential for understanding how this modification impacts their function at an atomic level. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose, providing invaluable insights into the structural perturbations and altered chemical environments within protein active sites. nih.govnih.gov
X-ray crystallography allows for the direct visualization of the this compound residue within the protein structure. This technique has been instrumental in characterizing the local microenvironment that stabilizes this otherwise transient modification. nih.gov Crystal structures of sulfenylated proteins have revealed that the this compound residue is often shielded from the solvent and is in close proximity to hydrogen bond donors, which contribute to its stability. wfu.edu
The introduction of the hydroxyl group to the sulfur atom of cysteine can lead to significant rearrangements in the local hydrogen-bonding network. nih.gov For example, the oxidation of the catalytic cysteine in isocyanide hydratase (ICH) to a sulfenic acid disrupts a key hydrogen bond, leading to conformational changes that propagate through the protein structure. nih.govresearchgate.net Similarly, in protein tyrosine phosphatase 1B (PTP1B), the formation of this compound at the active site cysteine (Cys215) lengthens a hydrogen bond, which is a prerequisite for subsequent reactions that inactivate the enzyme. nih.gov
The table below presents examples of proteins for which the crystal structure of the this compound-modified form has been determined, highlighting the key structural insights gained.
| Protein | PDB ID | Key Structural Findings | Reference |
| NADH Peroxidase | Not specified | Revealed the formation of a stable sulfenic acid at the Cys42 redox center, supporting its catalytic role. | nih.gov |
| SarZ | Not specified | Crystal structures of the reduced, sulfenic acid, and mixed disulfide forms provided insights into the redox regulation of this global regulator in Staphylococcus aureus. | nih.gov |
| Isocyanide Hydratase (ICH) | 6ni6, 6nja | Oxidation of Cys101 to Cys-SOH disrupts a key hydrogen bond, triggering conformational changes across the dimer. | nih.govresearchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 1OET | Formation of Cys215-SOH lengthens a hydrogen bond, initiating a conformational change that opens the P-loop. | plos.orgnih.gov |
It is important to note that the high-intensity X-rays used in crystallography can themselves induce the oxidation of cysteine residues. nih.govmdpi.com Therefore, careful experimental design and validation are crucial to ensure that the observed this compound is a result of the intended biological process and not an artifact of the technique. nih.gov
NMR spectroscopy is a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of proteins in solution. For the analysis of this compound, NMR studies often utilize proteins labeled with isotopes such as 13C or 15N. nih.govnih.gov
Pioneering NMR studies on the NADH peroxidase provided the first direct spectroscopic evidence for the existence of a protein sulfenic acid in solution. acs.orgnih.gov By using [3-13C]-cysteine labeled protein, researchers were able to distinguish the 13C chemical shift of the sulfenic acid from that of the reduced thiolate form. acs.orgnih.gov The observed chemical shift of the Cys42 sulfenic acid was found to be at 41.3 ppm, significantly different from the 30.8 ppm of the thiolate. acs.orgnih.gov This work also provided strong evidence that the sulfenic acid exists predominantly in the sulfenate (R-SO-) form. nih.gov
The table below summarizes key findings from NMR studies on this compound-modified proteins.
| Protein | Isotope Label | Key NMR Findings | Reference |
| NADH Peroxidase | [3-13C]-Cysteine | First direct NMR detection of a protein sulfenic acid. Determined the chemical shift of the Cys42-sulfenic acid to be 41.3 ppm. Provided evidence for the sulfenate (R-SO-) form. | acs.orgnih.gov |
| General Cysteine Residues | Database analysis | 13Cβ chemical shifts are highly sensitive to the redox state of cysteine. 2D NMR correlation plots can distinguish between different redox and secondary structural states. | nih.gov |
These structural techniques have been pivotal in providing a detailed picture of how the formation of this compound at specific sites can alter the local chemical environment and initiate structural changes that ultimately modulate protein function.
Conformational Dynamics of this compound-Containing Proteins
The formation of this compound is not merely a static modification but can induce significant changes in the conformational dynamics of a protein, impacting its stability, flexibility, and ultimately its function. pnas.orgnih.gov These dynamic alterations can range from localized changes in the active site to more global rearrangements that propagate throughout the protein structure.
The introduction of a polar hydroxyl group to the cysteine side chain can disrupt existing non-covalent interactions, such as hydrogen bonds, and lead to the formation of new ones. nih.gov This rewiring of the interaction network can shift the protein's conformational equilibrium, favoring new functional states. For instance, in isocyanide hydratase, the disruption of a hydrogen bond upon sulfenylation of Cys101 leads to a redistribution of the protein's conformational ensemble, which is linked to its catalytic activity. nih.govresearchgate.net
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics of this compound-containing proteins at an atomic level. plos.orgmdpi.comnih.govmdpi.comspringernature.com These simulations can provide insights into the time-evolution of the protein structure and reveal how the modification affects its flexibility and motion. For example, MD simulations of protein tyrosine phosphatase 1B (PTP1B) with a sulfenylated active site cysteine have shown how this modification can promote conformational changes that are crucial for its inactivation. plos.org
The following table provides examples of proteins where S-sulfenylation has been shown to alter conformational dynamics.
| Protein | Method of Analysis | Observed Conformational Changes | Functional Consequence | Reference |
| Isocyanide Hydratase (ICH) | X-ray Crystallography, Molecular Dynamics | Disruption of Cys101-Sγ:Ile-NH hydrogen bond, leading to a shift in the conformational ensemble, particularly in helix H and across the dimer interface. | Modulation of catalytic activity. | nih.govresearchgate.net |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular Dynamics, QM/MM calculations | A constrained conformation positions the backbone NH towards the sulfenic acid, promoting the formation of a sulfenyl-amide intermediate. | Inactivation of the enzyme. | plos.org |
| plNAD-MDH | Mass Spectrometry, Activity Assays | Oxidation of C147 induces a conformational change. | Reversible inhibition of enzyme activity. | researchgate.net |
| Titin (I27 domain) | Single-molecule force-clamp spectroscopy | S-sulfenylation dictates the protein's folding fate in a conformation-dependent manner, guiding disulfide bond reformation. | Regulation of protein elasticity and folding. | nih.gov |
These studies underscore the principle that this compound acts as a molecular switch that can dynamically regulate protein function by altering the protein's conformational landscape.
Molecular Interactions Involving this compound Residues
The chemical properties of the this compound residue, being both a nucleophile and an electrophile, allow it to participate in a variety of molecular interactions that are not possible for the reduced cysteine thiol. nih.gov These interactions are fundamental to the diverse functional roles of S-sulfenylation in cellular processes.
A key interaction is the formation of hydrogen bonds. The oxygen atom of the sulfenic acid can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. wfu.edu These hydrogen bonds can help to stabilize the sulfenic acid and can also mediate interactions with other residues or molecules. For example, in many crystal structures of sulfenylated proteins, the this compound is stabilized by hydrogen bonds with neighboring amino acid residues. wfu.edu
This compound is a key intermediate in the formation of disulfide bonds. It can react with a nearby thiol group, either within the same protein (intramolecular) or on another protein (intermolecular), to form a disulfide bridge. wfu.edunih.gov This process is a fundamental mechanism for redox signaling and protein regulation. For instance, in some protein tyrosine phosphatases, the initial formation of this compound is followed by a rapid reaction with a proximal cysteine to form an intramolecular disulfide bond, leading to reversible inactivation of the enzyme. wfu.edu
Furthermore, the this compound residue can influence protein-protein interactions. The modification can either create or disrupt binding interfaces, thereby modulating the formation of protein complexes. nih.gov For example, the sulfenylation of certain kinases and protein disulfide isomerase (PDI) has been shown to promote their interaction with other proteins, leading to the activation of downstream signaling pathways and processes like thrombus formation. nih.gov
The table below provides examples of the types of molecular interactions involving this compound and their functional outcomes.
| Interaction Type | Interacting Partner(s) | Example Protein | Functional Consequence | Reference |
| Hydrogen Bonding | Neighboring amino acid residues | General feature in sulfenylated proteins | Stabilization of the sulfenic acid moiety. | wfu.edu |
| Intramolecular Disulfide Bond Formation | Proximal cysteine thiol | Low-molecular-weight Protein Tyrosine Phosphatase | Reversible inactivation of the enzyme. | wfu.edu |
| Intermolecular Disulfide Bond Formation | Glutathione (GSH) | Various proteins | Formation of a glutathionylated protein, which can be a step in the reduction back to the thiol state. | wfu.eduresearchgate.net |
| Protein-Protein Interaction | Other proteins | Src kinase, Protein Disulfide Isomerase (PDI) | Promotion of thrombus formation and activation of signaling pathways. | nih.gov |
| Reaction with Backbone Amide | Neighboring amide group | Protein Tyrosine Phosphatase 1B (PTP1B) | Formation of a sulfenyl-amide intermediate, leading to enzyme inactivation. | nih.gov |
Advanced Analytical Methodologies for S Hydroxycysteine Research
Mass Spectrometry-Based Approaches for Sulfenic Acid Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for identifying and quantifying S-hydroxycysteine modifications. However, the direct detection of sulfenic acids by MS is often hindered by their instability. Therefore, derivatization strategies are commonly employed to stabilize these reactive species, making them amenable to MS analysis.
Derivatization Strategies for Sulfenic Acid Stabilization and Detection
To effectively analyze this compound, the reactive sulfenic acid group (–SOH) must be stabilized and tagged with a reporter molecule that can be detected by MS. This is typically achieved through chemical derivatization.
Nucleophilic Trapping Agents: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its analogues, such as 1,3-cyclohexadione derivatives, are widely used nucleophilic probes that react specifically with sulfenic acids to form stable thioether adducts acs.orgnih.govresearchgate.netwfu.eduresearchgate.netwfu.edunih.gov. These adducts can then be detected and quantified using MS.
Reporter Tag Conjugation: These nucleophilic probes are often conjugated with reporter tags, such as biotin (B1667282) or fluorescent labels, to facilitate subsequent enrichment and detection acs.orgnih.govwfu.edunih.gov. Biotinylated probes, for instance, allow for affinity capture using streptavidin, followed by MS analysis wfu.edu.
Alternative Probes: Beyond dimedone derivatives, other chemical probes have been developed. Strained cyclic alkynes and norbornene derivatives have shown promise as reactive traps for sulfenic acids, offering potentially improved reactivity and selectivity compared to traditional probes rsc.orgchemrxiv.orgacs.orgnih.gov. For example, the BCN-Bio1 probe, a non-dimedone based reagent, exhibits rapid reaction rates with sulfenylated proteins nih.gov.
Elemental Detection: Novel strategies have also emerged, such as linking ketoesters to lanthanide-containing chelators. These compounds enable detection not only by molecular MS but also by elemental MS (ICP-MS), allowing for sensitive quantification of sulfenic acid adducts rsc.org.
Optimization of Oxidation Conditions: The efficiency of sulfenic acid formation and subsequent derivatization can be influenced by the oxidizing agent concentration. For instance, using an 8-fold excess of hydrogen peroxide (H₂O₂) has been found to be optimal for producing sufficient sulfenic acid residues without excessive oxidation to sulfinic or sulfonic acids rsc.org.
Proteomic Profiling of this compound Modifications
Proteomic approaches are essential for identifying this compound modifications across entire proteomes. These strategies typically involve a multi-step process:
Labeling/Trapping: Proteins are treated with specific chemical probes to selectively capture sulfenic acid modifications.
Enrichment: Labeled proteins or peptides are enriched from complex biological samples using affinity-based methods, often employing biotin-streptavidin interactions wfu.edutandfonline.comnih.govfrontiersin.org. Genetic constructs, such as those based on yeast transcription factors like Yap1, have also been utilized for affinity capture of sulfenylated proteins nih.govfrontiersin.org.
Separation: Enriched samples are then separated, commonly using gel electrophoresis (e.g., SDS-PAGE) or liquid chromatography (LC).
Identification: The separated peptides and proteins are analyzed by MS/MS to identify the specific sites of this compound modification. This often involves identifying peptides with a characteristic mass shift corresponding to the derivatization reagent nih.gov.
These chemoproteomic strategies have enabled the identification of numerous sulfenylated proteins and specific modification sites in various organisms and cellular contexts nih.govnih.govfrontiersin.org.
Chemical Probes and Reporter Systems for this compound Detection
Chemical probes are indispensable tools for the targeted detection and visualization of this compound. These probes are designed to react specifically with the sulfenic acid moiety, incorporating a detectable tag.
Fluorescent Labeling Techniques for Sulfenic Acids
Fluorescent probes offer a sensitive method for detecting this compound modifications, allowing for direct visualization in cells or on gels.
Dimedone-Based Fluorescent Probes: Derivatives of dimedone or 1,3-cyclohexadione have been synthesized and conjugated with various fluorophores, including fluorescein, rhodamine, isatoic acid, and 7-methoxycoumarin (B196161) acs.orgnih.govwfu.eduwfu.edunih.gov. These probes react with sulfenic acids, incorporating the fluorescent tag into the protein.
Detection: The presence of the fluorescent label can then be detected using fluorescence microscopy or fluorescence-based gel imaging techniques acs.orgnih.govwfu.eduwfu.edu.
Affinity-Based Enrichment and Detection of Sulfenylated Proteins
Affinity-based methods are crucial for isolating sulfenylated proteins from complex mixtures, thereby increasing sensitivity and enabling downstream analysis.
Biotinylation: Biotin-conjugated probes are widely used for affinity enrichment. After labeling sulfenic acid-modified proteins with a biotinylated probe, the biotin tag serves as an anchor for capture using streptavidin or avidin (B1170675) immobilized on beads or matrices acs.orgnih.govwfu.edunih.govnih.govwfu.eduacs.org.
Enrichment Workflow: The captured, labeled proteins are then typically washed, eluted, and subjected to further analysis, such as gel electrophoresis followed by mass spectrometry wfu.edu.
Other Affinity Tags: Probes incorporating other affinity tags, such as azide (B81097) or alkyne groups, can also be used. These tags can subsequently be reacted with complementary molecules (e.g., via click chemistry) to introduce an affinity tag like biotin wfu.edunih.gov.
Chromatographic and Electrophoretic Separations for this compound Analysis
Chromatographic and electrophoretic techniques are vital for separating modified peptides and proteins, facilitating their identification by mass spectrometry or other detection methods.
Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is often used to assess the purity of labeled protein samples or to separate labeled proteins prior to in-gel digestion and MS analysis wfu.edursc.org. Two-dimensional gel electrophoresis (2D-PAGE) can also be employed for higher-resolution separation of modified proteins tandfonline.com.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and its variants, such as ion chromatography (IC), are extensively used for separating various acidic compounds, including sulfonic acids sielc.comresearchgate.netsielc.comnih.govresearchgate.net. While these methods are often applied to sulfonic or sulfinic acids, the principles of chromatographic separation are transferable to analyzing derivatized sulfenic acids or related peptides. Reversed-phase HPLC is commonly coupled with MS (LC-MS) for peptide analysis in proteomics workflows researchgate.net.
Capillary Electrophoresis (CE): CE offers high-resolution separation capabilities for charged species and has been applied to the analysis of various analytes, including inorganic ions and organic acids, often coupled with sensitive detection methods like UV or fluorescence mdpi.comresearchgate.net. CE can also be coupled with MS (CE-MS) for enhanced analytical power.
These separation techniques, when integrated with labeling and detection methods, provide a comprehensive toolkit for dissecting the complex landscape of this compound modifications in biological systems.
Compound List
this compound (SOH)
Cysteine
Dimedone
1,3-Cyclohexadione
Isatoic acid
7-Methoxycoumarin
Fluorescein
Rhodamine
Biotin
Norbornene
BCN-Bio1
Hydrogen peroxide (H₂O₂)
Sulfinic acid
Sulfonic acid
N-ethylmaleimide (NEM)
Synthetic Approaches for S Hydroxycysteine and Analogues in Research
Laboratory-Scale Chemical Synthesis of S-Hydroxycysteine-Containing Peptides and Mimics
The primary method for creating peptides containing this compound in the lab is Solid-Phase Peptide Synthesis (SPPS). This technique builds a peptide chain step-by-step while one end is attached to a solid resin support. nih.govpeptide.com The Fmoc/tBu strategy is commonly preferred for its use of milder chemical conditions, which is especially important for preserving sensitive or modified amino acids. nih.gov
The synthesis of a peptide containing this compound would proceed as follows:
Resin Attachment: The first amino acid is anchored to a solid resin support. peptide.com
Deprotection: The N-terminal protecting group, typically Fmoc (9-fluorenylmethoxycarbonyl), is removed using a mild base like piperidine. nih.gov
Coupling: The next amino acid in the sequence, in this case, a protected this compound derivative, is activated and coupled to the free amino group of the resin-bound peptide. nih.gov
Iteration: The deprotection and coupling steps are repeated until the desired peptide sequence is complete.
Cleavage and Deprotection: The finished peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com
A critical aspect of synthesizing peptides with modified cysteines is the use of orthogonal protecting groups . These are chemical moieties that shield reactive side chains and can be removed under specific conditions without affecting other protecting groups. sigmaaldrich.comrsc.org For this compound, both the N-terminus (Fmoc) and the side-chain hydroxyl group would require protection. The choice of protecting group for the hydroxyl moiety is crucial and must be stable during the entire synthesis yet removable at the final stage without degrading the peptide. This strategy is analogous to the well-established methods for protecting the thiol group in standard cysteine residues. sigmaaldrich.compeptide.com
| Protecting Group | Typical Application | Cleavage Conditions | Orthogonality |
| Fmoc | Nα-amino group protection | 20% Piperidine in DMF | Orthogonal to acid-labile side-chain groups. nih.gov |
| Trt (Trityl) | Cysteine thiol (SH) protection | Mildly acidic conditions (e.g., TFA). sigmaaldrich.compeptide.com | Useful for final, global deprotection. sigmaaldrich.com |
| Acm (Acetamidomethyl) | Cysteine thiol (SH) protection | Requires specific reagents like mercury(II) acetate. sigmaaldrich.comresearchgate.net | Allows for selective deprotection to form specific disulfide bonds. peptide.com |
| tBu (tert-Butyl) | Cysteine thiol (SH) protection | Strong acid (e.g., HF), stable to TFA. peptide.com | Used when other acid-labile groups need to be removed first. |
| Mmt (4-Methoxytrityl) | Cysteine thiol (SH) protection | Very mild acid (e.g., 1% TFA in DCM). peptide.com | Ideal for on-resin modifications where the peptide remains attached. peptide.com |
This table is interactive. Users can sort and filter the data.
Design and Synthesis of Specific Chemical Probes for this compound Detection
Chemical probes are essential tools designed to detect and visualize specific molecules like this compound within complex biological systems. The design of such a probe hinges on two core components: a recognition unit that selectively interacts with the target molecule and a signaling unit (often a fluorophore) that produces a detectable signal upon binding. rsc.orgnih.gov
The primary challenge in designing a probe for this compound is achieving selectivity over structurally similar biothiols, particularly cysteine. rsc.org Strategies to overcome this often exploit the unique chemical reactivity of the target molecule.
Key Design Principles:
Fluorophore Selection: The signaling component is typically a fluorophore like coumarin (B35378) or BODIPY, which can be "turned on" or "turned off" upon reaction. acs.orgnih.gov A "turn-on" response, where fluorescence intensity increases significantly after reacting with the target, is highly desirable as it provides a clear signal against a low-background. rsc.orgnih.govnih.gov
Recognition Moiety: The reactive part of the probe is designed to undergo a specific chemical reaction with this compound. This could involve mechanisms like Michael addition, nucleophilic aromatic substitution, or cyclization reactions. rsc.orgnih.gov The presence of both a hydroxyl and an amino group in close proximity in this compound could be exploited for a highly specific, dual-reaction mechanism, similar to strategies used to differentiate cysteine from homocysteine. rsc.org
Reaction Mechanism: The reaction between the probe and this compound should trigger a change in the electronic properties of the fluorophore, leading to a change in its light emission. For instance, a reaction might cleave a quenching group from the fluorophore, restoring its fluorescence. nih.govmit.edu
| Probe Design Strategy | Reaction Mechanism | Signal Output | Key Advantage |
| Michael Addition | The thiol group of the target attacks an electron-deficient double bond (e.g., acrylate) on the probe. nih.gov | Fluorescence "turn-on". | Rapid and often highly selective based on steric hindrance. nih.gov |
| Nucleophilic Aromatic Substitution | The target's nucleophilic thiol displaces a leaving group (e.g., 2,4-dinitrobenzenesulfonyl) from an aromatic ring on the probe. nih.gov | Fluorescence "turn-on". | Good selectivity for thiols over other nucleophiles like amines. nih.govmit.edu |
| Aldehyde Cyclization | The target's amino and thiol groups react with an aldehyde on the probe to form a stable thiazolidine (B150603) ring. rsc.org | Ratiometric or "turn-on" fluorescence. | Exploits the unique structure of aminothiols for high selectivity. rsc.org |
| Disulfide Cleavage | The target thiol reduces a disulfide bond within the probe, separating a quencher from a fluorophore. mdpi.com | Fluorescence "turn-on". | Directly measures the reducing capacity of the target biothiol. mdpi.com |
This table is interactive. Users can sort and filter the data.
Strategies for Incorporating this compound into Recombinant Proteins for Structural and Functional Studies
Incorporating a non-canonical amino acid like this compound into proteins made by living cells (recombinant proteins) is a powerful technique for studying protein structure and function. nih.gov This requires hijacking the cell's protein synthesis machinery. Several advanced strategies have been developed to achieve this. mdpi.com
Computational and Bioinformatic Analyses of S Hydroxycysteine
Predictive Modeling of Cysteine Sulfenylation Sites
The identification of specific cysteine residues that undergo sulfenylation is crucial for understanding the functional impact of this modification on a given protein. Predictive modeling, utilizing various computational algorithms, has emerged as a powerful strategy to pinpoint potential S-hydroxycysteine sites within the vast landscape of the proteome. nih.gov These predictive tools are broadly categorized based on the type of information they use: the primary amino acid sequence or the three-dimensional protein structure.
Sequence-based prediction algorithms analyze the amino acid sequence flanking a cysteine residue to identify patterns or features associated with known sulfenylation sites. These algorithms leverage machine learning techniques to build predictive models from datasets of experimentally verified this compound sites.
Several computational tools have been developed for this purpose, each employing different sets of sequence features and machine learning models. Common features include position-specific scoring matrices (PSSM), which provide information about the evolutionary conservation of amino acids surrounding the cysteine, and various physicochemical properties of the amino acids, such as hydrophobicity, charge, and size. nih.govnih.gov
For instance, the iSulf-Cys predictor incorporates 14 different physicochemical properties of amino acids into a support vector machine (SVM) model. nih.gov Another tool, SulCysSite, utilizes a random forest classifier trained on a combination of features including amino acid index properties, binary amino acid codes, PSSM, and compositions of profile-based amino acids. nih.gov More recent approaches, such as pCysMod and DeepCSO, have employed deep learning frameworks to capture more complex patterns from the sequence data, leading to improved prediction performance. oup.com
A comparison of several sequence-based prediction algorithms for this compound sites is presented below:
| Predictor | Machine Learning Model | Key Sequence Features Utilized |
| iSulf-Cys | Support Vector Machine (SVM) | 14 physicochemical properties of amino acids |
| SulCysSite | Random Forest | Amino acid index properties, binary codes, PSSM |
| PredCSO | Gradient Tree Boosting | PSSM, amino acid propensity, solvent accessibility |
| pCysMod | Deep Learning | Binary encoding, amino acid composition, PSSM |
| DeepCSO | Deep Neural Network | Advanced sequence and evolutionary features |
This table provides a summary of various sequence-based predictors for cysteine sulfenylation sites, highlighting the machine learning models and key features they employ.
While sequence-based methods are valuable, the three-dimensional structural environment of a cysteine residue plays a critical role in its susceptibility to oxidation. Structural context prediction methods incorporate information derived from the protein's tertiary structure to enhance the accuracy of sulfenylation site prediction.
These methods consider factors such as the solvent accessibility of the cysteine residue, its local secondary structure (e.g., whether it is in an alpha-helix or a beta-sheet), and the proximity of other amino acid residues that may influence its reactivity. For example, the presence of nearby positively charged residues can lower the pKa of the cysteine thiol group, making it more susceptible to oxidation.
Computational analyses of known this compound sites have revealed that these modifications often occur in specific structural motifs, such as beta-sheet-loop-helix structures. plos.org This structural information can be used to refine prediction algorithms. While not exclusively focused on this compound, predictors of "hyper-reactive" cysteines often incorporate structural features, demonstrating the improved accuracy that can be achieved by combining sequence and structural information. These approaches underscore the importance of the local protein topology in determining the fate of cysteine oxidation. plos.org
Molecular Dynamics Simulations of this compound-Modified Proteins
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound-modified proteins, MD simulations can provide invaluable insights into how this modification impacts protein structure, dynamics, and function at an atomic level.
A critical prerequisite for accurate MD simulations is the availability of a well-defined set of parameters, known as a force field, that describes the potential energy of the system. The development of force field parameters specifically for this compound has been a significant step forward, enabling the application of MD simulations to study this particular modification. The Forcefield_PTM initiative, for instance, has developed AMBER force field parameters for a range of common post-translational modifications, including this compound, based on ab initio quantum mechanical calculations. nih.gov
With these parameters, researchers can perform MD simulations to investigate several key questions:
Conformational Changes: How does the introduction of a hydroxyl group to the sulfur atom of cysteine alter the local and global conformation of the protein?
Protein Dynamics: Does the modification affect the flexibility or rigidity of certain protein regions?
Interactions: How does this compound formation modulate interactions with other proteins, nucleic acids, or small molecules?
Stability: Does the modification enhance or decrease the stability of the protein?
While the application of MD simulations specifically to this compound-modified proteins is an emerging area, studies on other cysteine modifications, such as S-glutathionylation, have demonstrated the power of this approach to reveal detailed mechanistic insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.combiorxiv.org These studies serve as a blueprint for future computational investigations into the structural and functional consequences of protein sulfenylation.
Database Curation and Annotation of this compound Modifications
The rapid growth of proteomic data has necessitated the development of specialized databases to curate and annotate post-translational modifications, including this compound. These databases serve as central repositories of experimentally identified modification sites and provide a valuable resource for the scientific community.
Several databases play a key role in the curation and annotation of cysteine sulfenylation:
CysModDB: This is a comprehensive platform specifically dedicated to cysteine post-translational modifications. It contains a large number of experimentally verified CysPTM sites, including S-sulfenylation, across multiple species. CysModDB integrates information on the modified proteins, the specific sites of modification, and the experimental techniques used for their identification.
iCysMod: An integrative database for protein cysteine modifications in eukaryotes, iCysMod provides manually curated datasets from published literature. omicsbio.info It covers various types of cysteine modifications, including S-sulfenylation, and allows users to browse and search for specific modified proteins and sites. omicsbio.info
dbPTM: This is a more general database for post-translational modifications that includes information on this compound. nycu.edu.twnih.govsemanticscholar.orgcncb.ac.cnnih.gov It integrates data from various sources and provides functional and structural annotations for PTMs. nycu.edu.twnih.govsemanticscholar.orgnih.gov
UniProt: The Universal Protein Resource (UniProt) is a central hub of protein sequence and functional information. uniprot.orgexpasy.orgnih.gov Experimentally determined this compound sites are annotated in the UniProt Knowledgebase (UniProtKB), typically in the "Post-translational modification" section of an entry. expasy.orguniprot.org This annotation is often linked back to the original publication, providing a traceable record of the experimental evidence.
The curation process for these databases involves both manual extraction of data from scientific literature and automated annotation pipelines. The availability of this curated data is not only essential for large-scale bioinformatic analyses but also provides the foundation for the development and benchmarking of predictive algorithms as described in section 8.1.
A summary of key databases for this compound annotation is provided below:
| Database | Scope | Data Content for this compound |
| CysModDB | Cysteine PTMs | Experimentally verified sites, protein information, techniques |
| iCysMod | Cysteine PTMs in Eukaryotes | Manually curated sites from literature |
| dbPTM | General PTMs | Integrated experimental sites and predicted annotations |
| UniProtKB | General Protein Information | Manually curated and automatically annotated sites with literature links |
This table summarizes the scope and content of major databases involved in the curation and annotation of this compound modifications.
Q & A
Q. How should researchers structure discussion sections to contextualize this compound findings within broader antioxidant research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
